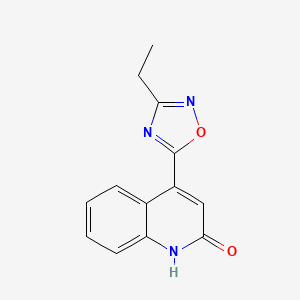
Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is a complex organic compound with a molecular weight of 2702.89 g/mol . This compound is characterized by its large and intricate structure, which includes multiple tert-butyl groups, bromine atoms, and a fluorene core. It is primarily used in advanced scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) involves multiple steps and specific reaction conditionsThe final steps involve the formation of the complex ester structure through a series of esterification reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its large and complex structure allows it to bind to various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) can be compared with similar compounds such as:
3,6-Di-tert-butylcarbazole: Known for its hole-transporting characteristics and use in electroluminescent materials.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Used as a starting reagent for the synthesis of complex molecules.
9,9-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Utilized in organic light-emitting diodes (OLEDs) and optical switching devices.
These comparisons highlight the unique structural features and applications of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) in various fields of research and industry.
Propiedades
Fórmula molecular |
C127H216Br2O50 |
|---|---|
Peso molecular |
2702.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2,7-dibromo-9-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C127H216Br2O50/c1-125(2,3)178-123(130)19-21-132-23-25-134-27-29-136-31-33-138-35-37-140-39-41-142-43-45-144-47-49-146-51-53-148-55-57-150-59-61-152-63-65-154-67-69-156-71-73-158-75-77-160-79-81-162-83-85-164-87-89-166-91-93-168-95-97-170-99-101-172-103-105-174-107-109-176-117-13-7-113(8-14-117)127(121-111-115(128)11-17-119(121)120-18-12-116(129)112-122(120)127)114-9-15-118(16-10-114)177-110-108-175-106-104-173-102-100-171-98-96-169-94-92-167-90-88-165-86-84-163-82-80-161-78-76-159-74-72-157-70-68-155-66-64-153-62-60-151-58-56-149-54-52-147-50-48-145-46-44-143-42-40-141-38-36-139-34-32-137-30-28-135-26-24-133-22-20-124(131)179-126(4,5)6/h7-18,111-112H,19-110H2,1-6H3 |
Clave InChI |
ACZFPBQKMRCGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)
![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)

![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
